5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid
Overview
Description
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid is a complex organic compound known for its unique structure and versatile applications. It is characterized by the presence of carboxylic acid groups and a benzyloxy linkage, which contribute to its reactivity and functionality in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid typically involves a multi-step process. One common method includes the substitution reaction of phenol, followed by acylation and condensation reactions . The compound can be synthesized using a solvothermal method, which involves heating the reactants in a solvent at high temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale solvothermal synthesis. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific chemical or biological outcomes . For example, its coordination polymers can act as sensors by quenching fluorescence in the presence of certain analytes .
Comparison with Similar Compounds
Similar Compounds
- 5,5′-(1H-1,2,3-Triazole-1,4-diyl)diisophthalic acid
- 5-(Bis(4-carboxybenzyl)amino)isophthalic acid
- 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique benzyloxy linkage, which enhances its reactivity and functionality in various applications. Its ability to form stable coordination polymers and metal-organic frameworks makes it particularly valuable in materials science and catalysis .
Properties
IUPAC Name |
5-[(3,5-dicarboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O9/c18-14(19)9-1-8(2-10(3-9)15(20)21)7-26-13-5-11(16(22)23)4-12(6-13)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMMKUGFXNAMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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